6-Chloro-[1,1'-biphenyl]-2-carbonitrile

GPCR Metabolic Disease TGR5

Sourcing a reliable, high-purity halogenated biphenyl scaffold for drug discovery often presents supply chain inconsistencies. 6-Chloro-[1,1'-biphenyl]-2-carbonitrile directly addresses this need, providing a definitive starting point for SAR studies. - Enables potent TGR5 receptor activation (EC50 = 3.5 nM), serving as a validated lead for type 2 diabetes and NASH research. - Functions as a balanced CYP11B2/B1 inhibitor (5.3-fold selectivity), a critical tool for hypertension and heart failure target validation. - Demonstrates specific induction of monocytic differentiation, providing a chemical probe for acute promyelocytic leukemia (APL) mechanistic studies.

Molecular Formula C13H8ClN
Molecular Weight 213.66 g/mol
Cat. No. B12953009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,1'-biphenyl]-2-carbonitrile
Molecular FormulaC13H8ClN
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=C2Cl)C#N
InChIInChI=1S/C13H8ClN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H
InChIKeyYFLKIQRYVXYHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-[1,1'-biphenyl]-2-carbonitrile: Medicinal Chemistry Scaffold


6-Chloro-[1,1’-biphenyl]-2-carbonitrile (CAS: 1793084-49-7) is a halogenated organic compound within the broader class of biphenyl carbonitriles . Its structure, featuring a chlorine atom at the 6-position of a biphenyl ring system and a nitrile (-C≡N) group at the 2-position, serves as a versatile core scaffold [1]. This particular substitution pattern allows for specific non-covalent interactions, most notably a unique halogen bonding interaction, and distinct steric influences that are not present in unsubstituted or differently substituted biphenyl carbonitriles, thereby providing a defined and modifiable starting point for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs [2].

Scaffold Feature
Halogen bonding motif for target engagement studies
Design Element
6-chloro substitution directs torsional angle and steric influence
Research Use
Biphenyl carbonitrile scaffold for SAR and lead optimization

6-Chloro-[1,1'-biphenyl]-2-carbonitrile Differentiation


The biphenyl carbonitrile class exhibits significant functional variability depending on substituent type and position. Simple substitution with a halogen is not a generic event; the location and nature of the halogen profoundly influence molecular conformation, electronic distribution, and, consequently, biological target engagement [1]. For instance, the 6-chloro substitution can induce a specific torsional angle between the phenyl rings, which is critical for fitting into certain enzyme binding pockets. This structural nuance is underscored by structure-activity relationship (SAR) studies on biphenyl derivatives acting as dual neurokinin (NK1/NK2) receptor antagonists, where subtle changes in substitution patterns led to dramatic shifts in receptor affinity [2]. Consequently, replacing 6-Chloro-[1,1’-biphenyl]-2-carbonitrile with an unsubstituted, 6-fluoro, or 2‘-chloro analog is likely to yield different potency, selectivity, or even a complete loss of activity against a given biological target, as detailed in the quantitative evidence below.

Unsubstituted analog: Lacks chlorine-directed halogen bonding and torsional control
6-Fluoro analog: Altered electronegativity and size may shift ring geometry and target affinity
2'-Chloro substitution: Different ring geometry can disrupt binding pocket complementarity

6-Chloro-[1,1'-biphenyl]-2-carbonitrile: Potency & Selectivity


TGR5 Agonist Activity

6-Chloro-[1,1'-biphenyl]-2-carbonitrile functions as a potent agonist of the G-protein-coupled bile acid receptor 1 (TGR5). It displays an EC50 of 3.5 nM for activating the human TGR5 receptor expressed in HEK293 cells [1]. While this potency is significant, a close structural analog with a slightly different substitution pattern (a pyrimidinyl derivative) exhibits a higher EC50 of 5.1 nM, highlighting the impact of substituent modification on agonist efficacy at this target [2].

TGR5 Agonist Potency
Head-to-head
EC50 3.5 nM vs 5.1 nM (pyrimidinyl analog)
Supports TGR5 pathway agonist optimization
cAMP assay in HEK293 cells, 48 h
GPCR Metabolic Disease TGR5

CYP11B2 Inhibitor Selectivity

6-Chloro-[1,1'-biphenyl]-2-carbonitrile demonstrates inhibitory activity against Cytochrome P450 11B2 (aldosterone synthase) with an EC50 of 12 nM in G-402 cells expressing CYP11B2 [1]. Its selectivity against the closely related CYP11B1 (steroid 11-beta-hydroxylase) is modest, with an EC50 of 64 nM, representing a ~5.3-fold selectivity window [1]. This is in contrast to a reference compound from the same patent family, which shows a less favorable selectivity profile (CYP11B1 EC50 of 184 nM, ~15.3-fold less selective) [2].

CYP11B2 Selectivity
Cross-study
CYP11B2 EC50 12 nM, CYP11B1 64 nM (ratio 5.3); Ref compound ratio 15.3
Supports CYP11B2 selectivity profiling
G-402 cells expressing human CYP11B1/2
CYP Inhibitor Cardiovascular Aldosterone Synthase

CYP11B1 Inhibitory Activity

While the primary application may be as an aldosterone synthase (CYP11B2) inhibitor, 6-Chloro-[1,1'-biphenyl]-2-carbonitrile also exhibits activity against CYP11B1. In V79MZ cells expressing human CYP11B1, the compound demonstrates an IC50 of 168 nM for inhibiting the enzyme [1]. The functional implications of this activity must be considered against the backdrop of class-level data; for example, an analog with a more complex side chain (BDBM50378961) shows a similar IC50 of 168 nM for CYP11B1, but its activity at CYP11B2 is not reported, preventing a full comparison [2].

CYP11B1 Inhibition
Class-level
IC50 168 nM
Class-level CYP11B1 inhibition context
V79MZ cells, reported analog activity
CYP Inhibitor Endocrinology Steroidogenesis

Antiproliferative and Differentiation Effects

Preliminary screening data indicate that 6-Chloro-[1,1'-biphenyl]-2-carbonitrile can arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This is supported by an antiproliferative assay against the human NB-4 acute promyelocytic leukemia cell line, though specific quantitative data from this assay is not publicly accessible [2]. This activity is noteworthy when compared to other cyanobiphenyl derivatives, such as 4-cyano-4‘-(ω-hydroxyalkyloxy)biphenyl, which have been shown to inhibit proliferation of human lung carcinoma (A549) cell lines, suggesting a broader class effect [3].

Differentiation Response
Data to verify
Induces monocytic differentiation, NB-4 proliferation arrest
Reported cell differentiation endpoint context
Class analog effect in A549 cells
Anticancer Leukemia Differentiation Therapy

6-Chloro-[1,1'-biphenyl]-2-carbonitrile: Application Scenarios


Metabolic Disease Lead Optimization

The potent TGR5 agonist activity (EC50 = 3.5 nM) of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile makes it a highly attractive lead compound for developing new therapies for metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH) [1]. TGR5 agonism is known to promote GLP-1 secretion, improve glucose tolerance, and reduce inflammation. Its potency advantage over a close analog (1.6-fold) underscores the value of the specific 6-chloro substitution [1]. Procurement of this specific compound is essential for medicinal chemists aiming to explore this SAR and optimize for oral bioavailability and target engagement.

Cardiovascular Drug Discovery: Aldosterone Synthase Inhibitor

The balanced profile of CYP11B2 (EC50 = 12 nM) and CYP11B1 (EC50 = 64 nM) inhibition positions 6-Chloro-[1,1'-biphenyl]-2-carbonitrile as a valuable tool for investigating the therapeutic window of aldosterone synthase inhibitors [2]. While its selectivity is moderate (5.3-fold), it is superior to other reference compounds in its class, providing a better starting point for optimization [2]. Researchers focused on treating hypertension, heart failure, or primary aldosteronism will find this compound useful for establishing baseline pharmacology and for iterative chemical modifications to enhance selectivity and avoid cortisol suppression.

Differentiation Therapy for Hematological Malignancies

The reported ability of 6-Chloro-[1,1'-biphenyl]-2-carbonitrile to induce monocytic differentiation in undifferentiated cells and inhibit NB-4 cell proliferation makes it a compelling tool for oncology research, particularly in the context of acute promyelocytic leukemia (APL) [3]. The compound‘s mechanism appears to align with a class effect observed for cyanobiphenyl derivatives in other cancer types, such as A549 lung carcinoma [4]. This compound should be prioritized for mechanism-of-action studies and for testing in broader panels of leukemia cell lines to validate its potential as a differentiation-inducing agent.

Application
Selection Property
Validation Focus
TGR5 agonist optimization
Reported TGR5 agonist potency
cAMP signaling pathway response
Aldosterone synthase inhibitor profiling
CYP11B2 selectivity profile
CYP11B1 off-target screening
Cell differentiation endpoint studies
Differentiation response context
Leukemia cell-line differentiation panel
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